Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

描述

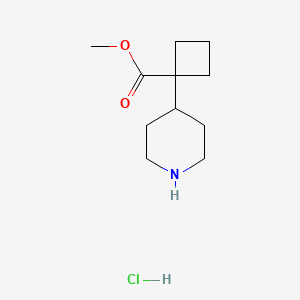

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride is a bicyclic organic compound combining a piperidine ring (a six-membered amine-containing heterocycle) with a cyclobutane ring (a four-membered carbon ring). The methyl ester group at the cyclobutane position and the hydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical or materials science applications.

属性

IUPAC Name |

methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-14-10(13)11(5-2-6-11)9-3-7-12-8-4-9;/h9,12H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDWTBXQQYHORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

Cyclobutane Ring Formation: The cyclobutane ring can be formed through cycloaddition reactions, such as the [2+2] cycloaddition of alkenes.

Esterification: The carboxylate group is introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives.

Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

化学反应分析

Types of Reactions

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用机制

The mechanism of action of Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of methyl 1-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride with three analogs:

Key Observations:

- Ring Size and Strain : The cyclobutane ring in the target compound has lower ring strain compared to the cyclopropane analog , which may influence stability and reactivity.

- Functional Groups : The methyl ester in the target compound contrasts with the benzoate ester (enhanced lipophilicity due to the aromatic ring) and the amine group in the chlorobenzyl analog .

- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, critical for biological applications.

Limitations in Current Data

The evidence provided lacks direct pharmacological or toxicological data for methyl 1-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride. Comparisons are inferred from structural analogs, and further experimental studies are needed to validate its biological or chemical properties.

生物活性

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H19NO3·HCl, featuring a cyclobutane ring and a piperidine moiety. Its structure contributes to its diverse biological activities, making it a candidate for various pharmacological applications.

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets can modulate their activity, leading to various pharmacological outcomes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways related to pain and mood regulation.

Anti-inflammatory Effects

Research indicates that Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride demonstrates anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of interleukin-1 beta (IL-1β) from activated macrophages, which is crucial in mediating inflammatory responses.

Table 1: Summary of Biological Activities

Neuropharmacological Potential

The piperidine structure suggests potential applications in treating central nervous system disorders. Preliminary studies indicate that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and pain perception.

Case Studies

Case Study 1: In Vitro Assessment of Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride, researchers treated human macrophages with lipopolysaccharides (LPS) to stimulate an inflammatory response. The treatment with the compound resulted in a significant reduction in IL-1β release compared to untreated controls, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Neuropharmacological Evaluation

Another study focused on the neuropharmacological properties of the compound involved behavioral assays in rodent models. The results indicated that administration of Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride led to reduced anxiety-like behaviors, suggesting its potential use in treating anxiety disorders.

常见问题

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., opioid vs. cannabinoid receptor affinities) may arise from:

- Experimental variability : Differences in cell lines (CHO vs. HEK293) or assay buffers (pH, ionic strength). Validate using standardized protocols (e.g., radioligand displacement with H-DAMGO for opioid receptors) .

- Enantiomeric purity : Chiral impurities (from asymmetric synthesis) can skew results. Use chiral HPLC (Chiralpak AD-H column) to confirm enantiopurity ≥99% .

Q. What strategies optimize this compound’s interaction with heat shock proteins (HSPs) in cancer models?

- Structure-activity relationship (SAR) : Introduce fluorinated substituents (e.g., 4-fluorobenzyl) to enhance HSP90 binding (K ≤ 50 nM via surface plasmon resonance) .

- Cellular assays : Measure HSP70/90 inhibition in HeLa cells using Western blot (anti-HSP70/90 antibodies) and correlate with apoptosis (Annexin V/PI staining) .

Q. How do computational models predict this compound’s pharmacokinetics and toxicity?

- In silico ADMET : Use SwissADME to predict high blood-brain barrier permeability (BOILED-Egg model) and CYP3A4 metabolism.

- Toxicity screening : Employ ProTox-II to flag potential hepatotoxicity (e.g., glutathione depletion) .

Q. What analytical methods validate batch-to-batch consistency in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。